molecular formula C12H16O B1347103 4-Phenylcyclohexanol CAS No. 5437-46-7

4-Phenylcyclohexanol

Cat. No.: B1347103
CAS No.: 5437-46-7
M. Wt: 176.25 g/mol
InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanol is an organic compound with the molecular formula C12H16O. It is a cyclohexanol derivative where a phenyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-phenylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method includes the catalytic hydrogenation of 4-phenylcyclohexene in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation method due to its efficiency and scalability. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexanol involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The phenyl group in the compound can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a cyclohexane ring and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

4-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
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InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
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DSSTOX Substance ID

DTXSID90969470, DTXSID201311111
Record name 4-Phenylcyclohexan-1-ol
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Record name trans-4-Phenylcyclohexanol
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Molecular Weight

176.25 g/mol
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CAS No.

5437-46-7, 5769-13-1, 7335-12-8
Record name 4-Phenylcyclohexanol
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Record name 4-Phenylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different isomers of 4-Phenylcyclohexanol and how are they formed during synthesis?

A1: this compound exists as two main isomers: cis-4-Phenylcyclohexanol and trans-4-Phenylcyclohexanol. The synthesis of this compound often yields a mixture of these isomers. For instance, catalytic hydrogenation of 4-phenylphenol using Raney-Ni can produce both cis and trans isomers, with the trans isomer exhibiting higher selectivity []. The specific reaction conditions, catalyst, and substrate structure can influence the ratio of isomers formed.

Q2: How do the stereochemical features of this compound influence its fragmentation pattern in mass spectrometry?

A3: The stereochemistry of this compound significantly impacts its fragmentation during electron ionization mass spectrometry. Trans-3- and trans-4-Phenylcyclohexanol, along with their methyl ethers and acetate derivatives, exhibit stereospecific elimination pathways. These involve the benzylic hydrogen atom, suggesting a syn-1,3- or syn-1,4-elimination mechanism through a cyclic transition state []. In contrast, the cis isomers primarily undergo ring opening before elimination, resulting in a mixture of product ions [].

Q3: Are there any known biological activities associated with this compound derivatives?

A4: Yes, some derivatives of this compound have shown biological activity. Specifically, 1-acetyl-4-phenylcyclohexanol, with an equatorial hydroxyl group, exhibits progestin-like activity. This compound demonstrates effects similar to progesterone, including increasing carbonic anhydrase activity and stimulating the proliferation of the rabbit uterus mucosa [].

Q4: Is this compound metabolized in biological systems?

A5: While not directly addressing this compound, studies on the related compound phencyclidine (PCP) provide insights into potential metabolic pathways. PCP, which contains a 4-phenylcyclohexyl moiety, undergoes hydroxylation in various species, forming metabolites like 4-phenyl-4-piperidinocyclohexanol and 1-(1-phenylcyclohexyl)-4-hydroxypiperidine. These metabolites have been identified in liver preparations from cats, monkeys, rabbits, and rats []. This suggests that this compound might undergo similar metabolic transformations, potentially involving hydroxylation at different positions on the cyclohexane ring.

Q5: Are there analytical methods available to specifically quantify this compound and its metabolites?

A6: Gas-liquid chromatography (GLC) provides a method for quantifying this compound and related compounds. In the context of phencyclidine (PCP) metabolism studies, GLC methods have been developed to simultaneously measure PCP and its hydroxylated metabolites []. This approach likely involves extracting the compounds from biological samples, separating them based on their different affinities for the stationary phase in the GLC column, and detecting them using a sensitive detector, such as a flame ionization detector (FID).

Q6: Can this compound participate in any notable chemical reactions?

A7: this compound can act as both a substrate and a product in Meerwein-Ponndorf-Verley (MPV) reactions. While conventional MPV reductions using aluminum alkoxides like aluminum isopropoxide (Al(i-PrO)3) might not efficiently reduce 4-phenylcyclohexanone, employing a bidentate aluminum catalyst, such as (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum), can significantly accelerate the reaction. This catalytic system enables the efficient reduction of 4-phenylcyclohexanone to this compound at room temperature [].

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